molecular formula C30H44O4 B1263689 Aquaticol

Aquaticol

Cat. No.: B1263689
M. Wt: 468.7 g/mol
InChI Key: UDXVATIBGJOIKB-JGQFLOSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aquaticol is an unusual bis-sesquiterpene compound isolated from the medicinal plant Veronica anagallis-aquatica . Its complex structure, characterized by a bicyclo[2.2.2]octenone core, has been definitively established through spectroscopic methods and X-ray crystallographic analysis . The compound's distinctive molecular framework has made it a noteworthy target for synthetic organic chemists, serving as a benchmark for developing novel methodologies, such as oxidative asymmetric dearomatization and [4+2] dimerization sequences . As a natural product, this compound is of significant research value in phytochemistry and natural product research. It is co-occurring with various iridoid glucosides, including aucubin, geniposidic acid, and catalposide, providing a context for chemotaxonomic studies and investigations into the biosynthetic pathways within the Veronica genus . This compound is sold for laboratory research purposes only. It is not intended for personal, human, or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(1R,2R,3S,7S,8R,10S)-3,10-dihydroxy-3,10-dimethyl-6,12-bis[(1R)-1,2,2-trimethylcyclopentyl]tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

InChI

InChI=1S/C30H44O4/c1-25(2)11-9-13-27(25,5)17-15-19-23-21(22(17)24(32)29(19,7)33)18(16-20(31)30(23,8)34)28(6)14-10-12-26(28,3)4/h15-16,19,21-23,33-34H,9-14H2,1-8H3/t19-,21-,22+,23+,27+,28+,29+,30-/m1/s1

InChI Key

UDXVATIBGJOIKB-JGQFLOSCSA-N

Isomeric SMILES

C[C@]1(CCCC1(C)C)C2=C[C@@H]3[C@H]4[C@@H]([C@H]2C(=O)[C@@]3(C)O)C(=CC(=O)[C@@]4(C)O)[C@@]5(CCCC5(C)C)C

Canonical SMILES

CC1(CCCC1(C)C2=CC3C4C(C2C(=O)C3(C)O)C(=CC(=O)C4(C)O)C5(CCCC5(C)C)C)C

Synonyms

aquaticol

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Aquaticol

Application of Advanced Spectroscopic Methodologies for Structure Determination

The initial determination of Aquaticol's structure relied heavily on a suite of spectroscopic techniques to piece together its molecular framework, identify functional groups, and confirm its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in elucidating the carbon skeleton and the connectivity of protons within the this compound molecule. thieme-connect.de Analysis of the ¹H-NMR spectrum revealed the presence of eight singlet methyl signals, two olefinic protons, and four methine protons. thieme-connect.de The ¹³C-NMR and DEPT (Distortionless Enhancement by Polarization Transfer) data indicated a total of 30 carbon atoms. thieme-connect.de These were categorized as eight methyl groups, six methylene (B1212753) groups, six methine groups, and ten quaternary carbons. thieme-connect.de

Key signals in the ¹³C-NMR spectrum included two carbonyl carbons (at δ = 201.6 and 211.0 ppm) and signals for two double bonds (at δ = 141.5, 131.1, 164.7, and 124.7 ppm). thieme-connect.de The presence of two methylene carbon signals at high field strengths (δ = 18.7 and 19.4 ppm) and the doubling of many other carbon signals suggested a dimeric structure. thieme-connect.de To further define the connectivity, 2D-NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to establish the complete assignment of proton and carbon signals. thieme-connect.de

Table 1: ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon No. Chemical Shift (δ) ppm Carbon Type
C-4 18.7 CH₂
C-4' 19.4 CH₂
C-6 141.5 C
C-6' 164.7 C
C-7 131.1 CH
C-7' 124.7 CH
C-8' 201.6 C=O
C-10 211.0 C=O

This table presents a selection of key ¹³C-NMR shifts that were crucial for the structural elucidation of this compound. The full assignment involves all 30 carbon atoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) was used to determine the precise molecular formula of this compound. The electron impact (EI) mass spectrum showed a molecular ion peak at an m/z (mass-to-charge ratio) of 468. thieme-connect.de This finding, in conjunction with the NMR data, supported the molecular formula of C₃₀H₄₄O₄. thieme-connect.de A significant fragment ion peak was observed at m/z = 234, which corresponds to exactly half the molecular weight. thieme-connect.de This observation was a strong indicator that this compound is a symmetrical bis-sesquiterpene, meaning it is composed of two identical sesquiterpene units. thieme-connect.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided essential information about the functional groups present in the this compound molecule. The IR spectrum showed characteristic absorption bands for a hydroxyl group (3447 cm⁻¹), a carbon-carbon double bond (1674 cm⁻¹), and a carbonyl group (1724 cm⁻¹). thieme-connect.de The UV spectrum in chloroform (B151607) exhibited an absorption maximum (λmax) at 247 nm, which is consistent with the presence of a conjugated system within the molecule. thieme-connect.de

X-ray Crystallographic Analysis for Definitive Three-Dimensional Structure and Absolute Configuration

While spectroscopic methods provided a two-dimensional map and suggested a dimeric structure, single-crystal X-ray diffraction analysis was the definitive technique used to establish the three-dimensional structure and relative configuration of this compound. thieme-connect.denottingham.ac.uk Colorless needles of this compound suitable for X-ray analysis were obtained from a solution in acetone. thieme-connect.de

The crystal data revealed that this compound crystallizes in an orthorhombic space group P2₁2₁2₁, with cell parameters a = 10.416 Å, b = 14.124 Å, and c = 18.365 Å. thieme-connect.de The structure was solved by direct methods, and the final analysis confirmed that this compound is indeed a bis-sesquiterpene. thieme-connect.de The X-ray analysis provided the precise arrangement of all atoms in space, confirming the connectivity that had been inferred from NMR data and establishing the relative stereochemistry of the chiral centers. thieme-connect.de Subsequent enantioselective synthesis and X-ray crystal structure analysis of (+)-aquaticol led to the reassignment of its absolute configuration. acs.orgnih.gov

Table 2: Crystal Data and Structure Refinement for this compound

Parameter Value
Molecular Formula C₃₀H₄₄O₄
Molecular Weight 468.65
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.416 (2)
b (Å) 14.124 (3)
c (Å) 18.365 (3)
Volume (ų) 2701.8 (9)
Z 4
Dcalc (Mg/m³) 1.152
R-factor 0.0357

This table summarizes the key crystallographic parameters obtained from the X-ray diffraction study of this compound. thieme-connect.de

Chiral Analysis and Optical Rotation Studies

This compound is a chiral molecule, meaning it is not superimposable on its mirror image. wikipedia.orglibretexts.org This property arises from the presence of stereocenters within its structure. The chirality of this compound gives rise to optical activity, which is the ability to rotate the plane of polarized light. wikipedia.orgtaylorandfrancis.com

The specific rotation of a chiral compound is a characteristic physical property. libretexts.org An enantioselective synthesis of (+)-aquaticol reported a specific rotation value of [α]²²D = +46.1 (c 0.65, CHCl₃). acs.orgnih.gov This positive sign indicates that it is dextrorotatory, rotating the plane of polarized light to the right (clockwise). wikipedia.org The determination of the specific rotation is a crucial component of chiral analysis, which is the process of determining the enantiomeric composition of a chiral substance. nih.gov

Comparative Structural Analysis with Other Bis-Sesquiterpenes

This compound belongs to the class of bis-sesquiterpenes, which are dimers of sesquiterpene units. The bicyclo[2.2.2]octenone skeleton found in this compound is also present in other natural products. acs.orgnih.gov The formation of such dimeric structures can occur through processes like [4+2] dimerization reactions of o-quinol intermediates derived from phenols. acs.orgsemanticscholar.org The study of this compound's structure in comparison to other related bis-sesquiterpenes helps in understanding the biosynthetic pathways and the chemical reactivity of these complex natural products. arkat-usa.org For instance, the structure of this compound has been compared to other homodimers and heterodimers containing the bicyclo[2.2.2]octenone core. acs.org

Biosynthetic Pathways and Proposed Biogenesis of Aquaticol

Exploration of the Natural Origins and Precursors of Sesquiterpenoids

Sesquiterpenoids, a vast and diverse class of natural products, are derived from the 15-carbon precursor, farnesyl pyrophosphate (FPP). rsc.orgwikipedia.orgnih.gov The biosynthesis of FPP itself begins with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netmdpi.com These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in most bacteria, green algae, and plants. mdpi.com

The formation of FPP occurs through the sequential head-to-tail condensation of one molecule of DMAPP with two molecules of IPP, a reaction catalyzed by FPP synthase. hebmu.edu.cn This linear C15 molecule then serves as the substrate for a remarkable array of terpene cyclases. These enzymes catalyze complex carbocation-mediated cyclization cascades, leading to the formation of hundreds of distinct sesquiterpene skeletons. nih.govcaltech.eduoup.com The specific folding of the FPP substrate within the enzyme's active site dictates the initial cyclization and subsequent rearrangements, resulting in the incredible structural diversity observed in this class of compounds. researchgate.net

Precursor MoleculeDescriptionKey Role in Biosynthesis
Isopentenyl Pyrophosphate (IPP)A five-carbon isoprenoid unit.One of the two fundamental building blocks for terpenes. researchgate.netmdpi.com
Dimethylallyl Pyrophosphate (DMAPP)An isomer of IPP.The starter unit for prenyl chain elongation. researchgate.net
Farnesyl Pyrophosphate (FPP)A 15-carbon acyclic isoprenoid.The direct precursor to all sesquiterpenes. rsc.orgwikipedia.orgnih.gov

Postulated Enzymatic and Non-Enzymatic Reaction Steps in Aquaticol Formation

The formation of this compound is believed to proceed through a series of enzymatic and potentially non-enzymatic steps, starting from a cuparane-type sesquiterpenoid monomer. rsc.org The initial steps likely involve the enzymatic oxidation of this monomer to form reactive ortho-quinol intermediates. researchgate.netuni-muenchen.de Such oxidations are often catalyzed by cytochrome P450 monooxygenases, a versatile class of enzymes known for their role in modifying terpene scaffolds. frontiersin.org

Following the formation of the ortho-quinol, the key dimerization step occurs. While many complex biological reactions are strictly under enzymatic control, some transformations, particularly those involving reactive intermediates, can proceed spontaneously. researchgate.netnih.gov The debate between an enzyme-catalyzed versus a spontaneous dimerization is a central theme in understanding the biogenesis of many dimeric natural products. researchgate.netscienceofcooking.com In the case of this compound, the high regio- and stereoselectivity of the dimerization process suggests a well-defined transition state, which could be enforced by an enzyme active site or could arise from inherent stereoelectronic preferences of the reacting monomers. nih.gov

Mechanistic Insights into the Bis-Sesquiterpene Dimerization Process

The dimerization of the sesquiterpenoid monomers to form this compound is a critical step that defines its unique bis-sesquiterpene structure. This process is thought to involve a Diels-Alder type cycloaddition, a powerful carbon-carbon bond-forming reaction.

Role of Diels-Alder Type Cycloadditions in Biogenesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a well-established transformation in organic synthesis and is increasingly recognized as a key strategy in the biosynthesis of complex natural products. rsc.orgmdpi.comresearchgate.net In the context of this compound's biogenesis, a proposed ortho-quinol monomer acts as the diene, which then reacts with another monomer serving as the dienophile. researchgate.netnih.gov This type of reaction is known to form six-membered rings with a high degree of stereocontrol, consistent with the complex stereochemistry of this compound. researchgate.netnsf.gov The involvement of a Diels-Alder reaction is supported by biomimetic syntheses that successfully replicate the core structure of this compound and related compounds through such cycloadditions. uni-muenchen.dechemrxiv.org

Investigation of Spontaneous vs. Enzyme-Catalyzed Dimerization in Nature

A significant question in the biogenesis of this compound and other dimeric natural products is whether the key dimerization step is spontaneous or enzyme-catalyzed. researchgate.net While some intermolecular Diels-Alder reactions in biosynthesis have been shown to be catalyzed by specific enzymes, termed Diels-Alderases, many are proposed to occur spontaneously from reactive precursors. researchgate.netnsf.gov

In the case of this compound, the dimerization of ortho-quinol intermediates is believed to be a spontaneous process. researchgate.net This hypothesis is supported by synthetic studies where the dimerization occurs under mild conditions without the need for a catalyst, suggesting that the inherent reactivity and stereoelectronics of the monomers are sufficient to control the outcome of the reaction. nih.gov A C2-symmetric, bis-pericyclic transition state has been proposed to rationalize the observed stereoselectivity in the self-dimerization of a complex ortho-quinol during a synthesis of (+)-aquaticol. nih.gov This suggests that the stereochemical information encoded in the monomers themselves can direct the formation of a specific diastereomer.

Identification of Biosynthetic Intermediates and Key Enzymatic Transformations

The precise biosynthetic intermediates and enzymatic transformations leading to this compound are still under investigation. However, based on its structure and related synthetic studies, a plausible pathway can be outlined. The starting point is a cuparane sesquiterpenoid, which undergoes enzymatic oxidation to yield a chiral ortho-quinol. rsc.orguni-muenchen.de This oxidation is a key transformation, as it generates the reactive diene system necessary for the subsequent dimerization.

The ortho-quinol itself is a critical biosynthetic intermediate. researchgate.net The dimerization of two molecules of this intermediate, likely through a Diels-Alder cycloaddition, forms the bis-sesquiterpene backbone of this compound. nih.gov While the dimerization itself may be spontaneous, the formation of the specific ortho-quinol precursor is undoubtedly under enzymatic control, ensuring the production of the correct enantiomer for the subsequent reaction.

Putative Intermediate/EnzymeDescriptionRole in this compound Biosynthesis
Cuparane SesquiterpenoidA bicyclic sesquiterpene skeleton.The monomeric precursor to this compound. rsc.org
Cytochrome P450 MonooxygenaseA class of oxidizing enzymes.Postulated to catalyze the oxidation of the cuparane precursor to the ortho-quinol intermediate. frontiersin.org
Ortho-quinolA reactive diene intermediate.The key monomer that undergoes dimerization. researchgate.netuni-muenchen.de
Diels-AlderaseAn enzyme that catalyzes a Diels-Alder reaction.While proposed for other natural products, its involvement in this compound biosynthesis is considered less likely. researchgate.netnsf.gov

Chemo-Enzymatic Approaches to Biosynthetic Studies

Chemo-enzymatic synthesis has emerged as a powerful tool for studying and replicating biosynthetic pathways. nih.govresearchgate.net This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to access complex molecules and their analogs. oup.comfrontiersin.org In the context of this compound, a chemo-enzymatic strategy could involve the enzymatic synthesis of the chiral cuparane precursor, followed by chemical oxidation and dimerization to yield the final product.

By employing enzymes to perform specific, often challenging, chemical transformations, researchers can efficiently generate key intermediates that might be difficult to access through purely synthetic means. nih.gov This approach not only provides access to the natural product itself but also allows for the synthesis of analogs and probes to investigate its biological activity. Furthermore, the successful application of a chemo-enzymatic route can provide strong evidence for a proposed biosynthetic pathway. oup.com The use of biosynthetic intermediates in semi-synthetic processes can lead to a wide diversity of novel compounds. nih.gov

Total Synthesis and Synthetic Methodologies for Aquaticol

Strategies for the Chemical Total Synthesis of Aquaticol Enantiomers

The total synthesis of the enantiomers of this compound has been successfully achieved, providing access to both the naturally occurring form and its mirror image. acs.orgnih.gov These endeavors have been crucial for the unambiguous assignment of the absolute stereochemistry of the natural product. acs.orgnih.gov

A key strategy in the enantioselective synthesis of (+)-aquaticol involves a copper-mediated asymmetric oxidative dearomatization of a phenolic precursor. acs.orgnih.gov This process generates a chiral ortho-quinol intermediate which then undergoes a spontaneous and highly stereoselective Diels-Alder dimerization to furnish the target molecule. acs.org For instance, the enantioselective synthesis of (+)-aquaticol was accomplished starting from the commercially available (+)-cuparene. acs.org The derived lithium phenolate (B1203915) of (+)-cuparenol was subjected to asymmetric oxidative dearomatization, yielding (+)-aquaticol as a single diastereomer. acs.orgnih.gov This approach not only provided an efficient route to the natural product but also enabled the reassignment of its absolute configuration, which was confirmed by X-ray crystal structure analysis. acs.orgnih.gov

The synthesis of (-)-aquaticol, the unnatural enantiomer, has also been reported, often serving as a testament to the robustness of the developed synthetic methodologies. thieme-connect.de These syntheses typically mirror the strategies for the natural enantiomer, starting from the corresponding enantiomeric starting materials. The ability to access both enantiomers is of significant value for biological studies, allowing for a deeper understanding of the stereochemical requirements for its activity.

Biomimetic Synthetic Approaches Employing Phenol (B47542) Dearomatization

The biosynthesis of this compound is believed to proceed through the oxidative dimerization of a sesquiterpenoid phenol precursor. studfile.net This hypothesis has inspired the development of biomimetic synthetic strategies that mimic this key transformation. studfile.netnih.gov Phenol dearomatization has emerged as a powerful tool in this context, allowing for the generation of highly reactive ortho-quinol intermediates that can readily undergo the crucial dimerization. nih.govsquideau-lab.fr

The Quideau group demonstrated a biomimetic total synthesis of (+)-aquaticol through the oxidative dearomatization of (+)-δ-cuparenol. studfile.netnih.gov This approach relies on the generation of an ortho-quinol which then dimerizes in a regio- and stereospecific manner to form the this compound scaffold. researchgate.net This synthesis not only validated the biosynthetic hypothesis but also highlighted the efficiency of phenol dearomatization in constructing complex molecular architectures. studfile.net

Similarly, Porco and coworkers developed a copper-mediated enantioselective oxidative dearomatization/[4+2] dimerization cascade. acs.orgnih.gov This method provides a rapid and highly enantioselective entry to bicyclo[2.2.2]octenone structures, including (+)-aquaticol. acs.orgnih.gov The use of a chiral copper catalyst allows for the asymmetric oxidation of the phenol, setting the stereochemistry for the subsequent dimerization. acs.org

These biomimetic approaches offer several advantages, including operational simplicity and the ability to generate significant molecular complexity in a single step. They serve as elegant examples of how biosynthetic insights can guide the development of novel and efficient synthetic methodologies.

Detailed Analysis of Diels-Alder Dimerization in Synthetic Pathways

The Diels-Alder dimerization of an ortho-quinol intermediate is a pivotal and often final step in many synthetic routes to this compound. nih.govthieme-connect.de This reaction is responsible for the construction of the congested bicyclo[2.2.2]octenone core and the establishment of multiple stereocenters. acs.orgscribd.com The remarkable regio- and stereoselectivity observed in this dimerization has been a subject of considerable mechanistic investigation. nih.govnih.gov

Orthoquinol Dimerization and Stereochemical Control

The spontaneous dimerization of ortho-quinols to form bicyclo[2.2.2]octenones is a well-documented phenomenon. studfile.netacs.org In the context of this compound synthesis, the specific substitution pattern of the ortho-quinol precursor dictates the stereochemical outcome of the Diels-Alder reaction. acs.orgscribd.com The reaction proceeds with high diastereoselectivity, leading to the formation of a single diastereomer of this compound. acs.orgnih.gov

The stereochemical control is governed by the inherent structural features of the reacting ortho-quinol monomers. researchgate.net The facial selectivity of the Diels-Alder reaction is influenced by the substituents on the diene and dienophile components of the reacting partners. acs.org In the case of this compound, the chiral cuparane-type framework of the ortho-quinol precursor plays a crucial role in directing the approach of the dienophile, leading to the observed high stereoselectivity. studfile.net

Role of C2-Symmetric Transition States in Diastereoselectivity

To rationalize the high degree of stereocontrol observed in the Diels-Alder dimerization, a C2-symmetric transition state has been proposed. nih.govnih.gov This model suggests that the two ortho-quinol molecules approach each other in a highly organized, symmetrical arrangement that minimizes steric interactions and maximizes favorable electronic interactions. scribd.comnih.gov

The concept of a C2-symmetric, bis-pericyclic transition state assembly has been invoked to explain the stereochemical outcome of the self-dimerization of complex ortho-quinols in the synthesis of this compound. nih.gov This type of transition state geometry has also been used to rationalize the stereoselectivity in the dimerization of other 4π-systems. nih.gov Theoretical calculations have supported the feasibility of such a transition state, providing a plausible explanation for the observed double diastereofacial differentiation in the dimerization process. nih.gov The diastereoselectivity is further influenced by hyperconjugative effects within this transition state, where the orientation of the dienophile is directed by stabilizing orbital interactions. scribd.com

Development of Novel Synthetic Routes and Methodological Advancements

The pursuit of more efficient and versatile syntheses of this compound and related structures has driven the development of novel synthetic routes and methodological advancements. nih.govscirp.org These efforts aim to improve upon existing strategies by, for example, developing new catalysts, exploring alternative reaction cascades, or designing more convergent synthetic plans. wikipedia.orgyorku.ca

One area of advancement has been in the development of new reagents and catalysts for the key oxidative dearomatization step. For instance, the use of hypervalent iodine reagents has been explored as an alternative to metal-based oxidants. researchgate.netsciencesconf.org Chiral hypervalent iodine reagents have been developed to achieve asymmetric hydroxylative phenol dearomatization, providing a metal-free method for generating the chiral ortho-quinol intermediate. researchgate.netsciencesconf.org

Furthermore, the development of tandem or cascade reactions that combine the oxidative dearomatization and Diels-Alder dimerization into a single operation has streamlined the synthesis of the bicyclo[2.2.2]octenone core. thieme-connect.describd.com These cascade reactions are highly efficient, as they avoid the isolation of reactive intermediates and minimize the number of synthetic operations. thieme-connect.de

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives of this compound is crucial for establishing structure-activity relationships (SAR). cas.orgnih.gov By systematically modifying different parts of the this compound molecule, researchers can probe the structural features that are essential for its biological activity. nih.govchemrxiv.orgmdpi.com

The modular nature of the synthetic routes to this compound allows for the introduction of structural diversity. nih.gov For example, by using different phenolic precursors in the oxidative dearomatization step, a variety of analogs with modified aromatic rings can be prepared. acs.org Similarly, the dienophile component in the Diels-Alder reaction can be varied to generate analogs with different substitution patterns on the bicyclo[2.2.2]octenone core. scribd.com

These SAR studies are essential for identifying the pharmacophore of this compound and for designing new analogs with improved potency, selectivity, or pharmacokinetic properties. cas.org The insights gained from these studies can guide the development of new therapeutic agents based on the this compound scaffold. nih.govnih.gov

Theoretical and Computational Chemistry of Aquaticol

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

The intricate three-dimensional architecture of Aquaticol has been a subject of detailed study, with X-ray crystallography providing the initial definitive structural determination. glycoscience.ruthieme-connect.comthieme-connect.de Complementing these experimental findings, quantum chemical calculations have offered deeper insights into its molecular structure and conformational preferences. These computational methods allow for a precise analysis of bond lengths, bond angles, and dihedral angles, providing a theoretical model that can be compared with experimental data.

Conformational analysis, a key aspect of understanding a molecule's behavior, has also been explored through quantum chemical calculations. By mapping the potential energy surface, researchers can identify the most stable conformations of this compound and the energy barriers between them. This information is crucial for understanding its reactivity and biological activity.

Computational Studies of Reaction Mechanisms in this compound Synthesis and Biosynthesis

The synthesis of this compound, a significant challenge in organic chemistry, has been a fertile ground for the application of computational studies. thieme-connect.comuni-muenchen.deresearchgate.net These theoretical investigations have been pivotal in elucidating the complex reaction mechanisms involved in both its chemical synthesis and proposed biosynthesis.

Density Functional Theory (DFT) Investigations of Diels-Alder Reaction Selectivity

A key step in the synthesis of this compound is a Diels-Alder reaction, a powerful cycloaddition for forming six-membered rings. researchgate.netnih.govacs.org The stereoselectivity of this reaction is critical in obtaining the desired natural product. Density Functional Theory (DFT) calculations have been extensively employed to investigate the selectivity of this crucial step. nih.govrsc.org

DFT studies have shown that the stereochemical outcome of the Diels-Alder dimerization can be rationalized by considering a C2-symmetric transition state. nih.govrsc.orgacs.org These calculations help in understanding the facial selectivity of the cycloaddition, predicting which diastereomer will be preferentially formed. By analyzing the energies of different transition state structures, chemists can gain a predictive understanding of the reaction's outcome, which is invaluable for designing efficient synthetic routes. rsc.org

Transition State Analysis and Energy Landscapes of Key Reactions

Beyond just predicting selectivity, computational chemistry provides a detailed picture of the entire reaction pathway through transition state analysis and the mapping of energy landscapes. For the key reactions in this compound's synthesis, such as the Diels-Alder dimerization, these analyses reveal the energy barriers that must be overcome for the reaction to proceed.

By calculating the free energy of activation, researchers can correlate theoretical predictions with experimentally observed reaction rates. nih.gov This synergy between theory and experiment strengthens the understanding of the reaction mechanism. For instance, computational studies have been used to explore the feasibility of a bis-pericyclic pathway in similar dimerization reactions, providing a more nuanced understanding of the underlying electronic processes. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide static pictures of molecular structure and reaction pathways, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations can model the movement of atoms in this compound over time, providing insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules.

These simulations are particularly useful for understanding the non-covalent interactions that can influence the molecule's shape and reactivity. Although specific MD simulation studies solely focused on this compound are not extensively documented in the provided search results, this technique remains a powerful tool for exploring the dynamic behavior of complex natural products.

Application of Machine Learning and Cheminformatics in this compound Research

The fields of machine learning and cheminformatics are increasingly being applied to natural product research. chemrxiv.orgu-bordeaux.fr These data-driven approaches can be used to analyze large datasets of chemical information to identify patterns and make predictions.

In the context of this compound, these methods could be used to:

Predict the properties of related, yet unsynthesized, analogs.

Identify potential biological targets by comparing its structural features to those of known bioactive molecules.

Aid in the interpretation of complex spectral data.

While the direct application of machine learning specifically to this compound is still an emerging area, the principles have been applied in broader studies of organic stereogenesis and natural product synthesis. chemrxiv.org

Predictive Modeling for Analog Design and Reactivity Exploration

The insights gained from computational studies on this compound's structure and reactivity can be leveraged for predictive modeling. This involves creating computational models that can predict the properties and reactivity of new, hypothetical analogs of this compound.

By modifying the structure of this compound in silico and then using computational methods to evaluate the properties of these new designs, chemists can prioritize which analogs to synthesize in the laboratory. This predictive power can significantly accelerate the discovery of new compounds with potentially enhanced or novel biological activities. For example, understanding the key structural features responsible for the observed Diels-Alder reactivity allows for the rational design of precursors for the synthesis of new bicyclo[2.2.2]octenone structures. nih.govacs.orgsemanticscholar.org

Ecological Interactions and Environmental Dynamics of Aquaticol

Postulated Ecological Roles of Aquaticol in Aquatic Ecosystems

While direct research into the ecological functions of this compound is in its early stages, its origin from an aquatic plant, Veronica anagallis-aquatica, suggests several plausible roles within its habitat. glycoscience.runih.govthieme-connect.comthieme-connect.de Aquatic plants are known to produce a variety of secondary metabolites that can influence their survival and interactions with other organisms. nh.gov These compounds can serve as defense mechanisms against herbivores or pathogens, or as allelopathic agents that inhibit the growth of competing plant species.

Given that Veronica species are known to produce a range of bioactive secondary metabolites, including iridoid glycosides and phenolic compounds, it is reasonable to hypothesize that this compound may contribute to the plant's defense strategy. researchgate.net The complex structure of this bis-sesquiterpene could play a role in deterring feeding by aquatic invertebrates or protecting the plant from microbial infections in its watery environment.

Potential as a Secondary Metabolite in Plant-Microbe or Plant-Invertebrate Interactions

The production of this compound by Veronica anagallis-aquatica points towards its potential significance in mediating interactions with other organisms in its environment. Secondary metabolites in aquatic plants are crucial for navigating the challenges of their surroundings, which include herbivory and microbial attacks. nh.gov

Plant-Microbe Interactions: this compound may possess antimicrobial properties that protect Veronica anagallis-aquatica from pathogenic fungi or bacteria prevalent in aquatic settings. The production of such compounds is a common defense strategy in plants.

Plant-Invertebrate Interactions: The compound could act as a deterrent to grazing by aquatic invertebrates. Many plant-derived sesquiterpenes are known to have anti-feedant properties, and the unique structure of this compound might be particularly effective against certain herbivores. ijirmps.org

Further research is needed to isolate this compound and test its effects on relevant microbial and invertebrate species to confirm these potential roles.

Conceptual Framework for Research on this compound's Interactions with Aquatic Organisms

To fully understand the ecological significance of this compound, a structured research approach is necessary. The following framework outlines key areas of investigation:

Research AreaKey QuestionsPotential Methodologies
Isolation and Characterization What is the concentration of this compound in different tissues of Veronica anagallis-aquatica? Does its production vary seasonally or in response to stress?High-performance liquid chromatography (HPLC) for quantification; Spectroscopic methods for structural confirmation.
Antimicrobial Activity Does this compound inhibit the growth of aquatic bacteria and fungi?In vitro bioassays using pure this compound against a panel of relevant microbes.
Anti-herbivore Activity Does this compound deter feeding by common aquatic herbivores (e.g., snails, insect larvae)?Choice and no-choice feeding experiments with live invertebrates.
Allelopathic Potential Does this compound affect the germination and growth of competing aquatic plants?Co-culture experiments and seed germination assays.

This systematic approach will provide empirical evidence to support or refute the hypothesized ecological roles of this compound.

Influence on Aquatic Microbial Communities and Biogeochemical Processes

The introduction of bioactive compounds like this compound into an aquatic environment can have broader impacts on microbial communities and the biogeochemical cycles they drive. Algae and bacteria form the base of many aquatic food webs and are central to nutrient cycling. blades-bio.co.uk

Should this compound be released from Veronica anagallis-aquatica into the surrounding water, it could selectively inhibit certain microbial species, thereby altering the composition of the microbial community. This, in turn, could influence processes such as decomposition and nutrient turnover. For instance, if this compound inhibits decomposer microbes, it could slow down the breakdown of organic matter. Conversely, if it targets primary producers like certain algae, it could affect local primary productivity. blades-bio.co.uk The extent of these effects would depend on the concentration and persistence of this compound in the environment.

Trophic Transfer and Dissipation within Aquatic Food Webs

The movement of chemical compounds through different trophic levels of a food web is a critical aspect of their environmental fate. dtic.mil Trophic transfer occurs when a contaminant or natural compound is passed from a producer to a consumer. dtic.mil If this compound is present in the tissues of Veronica anagallis-aquatica, it is plausible that it could be transferred to herbivores that consume the plant.

The potential for biomagnification, where the concentration of a substance increases at successively higher levels in a food chain, is an important consideration for any persistent organic compound. rsc.orgnih.gov Research on other compounds in aquatic ecosystems has shown that factors such as the complexity of the food web and the specific characteristics of the organisms involved can influence how a substance moves through the ecosystem. usda.gov

To understand the trophic dynamics of this compound, studies would need to analyze its presence in various organisms within the food web associated with Veronica anagallis-aquatica, from primary consumers to predators. This would help to determine whether the compound is readily metabolized and excreted or if it bioaccumulates in tissues.

Environmental Fate and Transport Studies of Aquaticol

Abiotic Degradation Pathways in Aquatic Environments

Abiotic degradation involves the breakdown of a chemical through non-biological processes. The primary pathways in aquatic systems are hydrolysis, photolysis, and oxidation-reduction reactions. clemson.edu

Hydrolytic Stability and Hydrolysis Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by pH and temperature. clemson.edunih.gov Kinetic studies are performed to determine the half-life of a compound under different conditions, which is crucial for assessing its persistence in aquatic environments. nih.govnih.gov These reactions are often classified as acid-catalyzed, base-mediated, or neutral, depending on the pH range in which they dominate. clemson.edu

Photolytic Degradation Mechanisms and Rates in Aqueous Systems

Photolysis is the decomposition of molecules by light. In aquatic environments, this can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, where other substances in the water absorb light and initiate the degradation of the chemical. researchgate.netresearchgate.net Studies in this area investigate the degradation rates under various light conditions and identify the resulting photoproducts. epa.govnih.gov The presence of substances like dissolved organic matter can accelerate phototransformation. researchgate.netnih.gov

Oxidation and Reduction Pathways

Oxidation and reduction reactions can also contribute to the degradation of chemical compounds in water. These processes involve the transfer of electrons and can be influenced by the presence of various oxidizing or reducing agents in the aquatic environment.

Biotic Transformation and Biodegradation by Aquatic Microorganisms

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms. diva-portal.orgjmbfs.orgresearchgate.netnih.gov It is a critical process for the removal of many contaminants from the environment. diva-portal.org

Aerobic and Anaerobic Degradation in Water and Sediment Systems

Microorganisms can degrade chemical compounds under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. The specific microbial communities present in water and sediment play a significant role in the rate and extent of biodegradation. nih.gov Laboratory simulation tests are often used to quantify biodegradation rates under controlled conditions. diva-portal.org

Identification of Biotransformation Products

During biodegradation, the original chemical compound is transformed into other substances, known as biotransformation products. nih.govvdoc.pub Identifying these products is essential, as they may have different properties and toxicities than the parent compound. nih.govnih.gov Advanced analytical techniques, such as high-resolution mass spectrometry, are used to identify these transformation products. nih.govnih.gov

Following a comprehensive search for the chemical compound "Aquaticol," it has been determined that this is a naturally occurring bis-sesquiterpene isolated from the plant Veronica anagallis-aquatica. researchgate.netmdpi.comthieme-connect.de Its structure was identified and confirmed through spectroscopic methods and X-ray crystallography. researchgate.netthieme-connect.de

However, the scientific literature available on "this compound" is focused exclusively on its isolation, structural elucidation, and total synthesis. researchgate.netthieme-connect.deacs.org There are no published studies, data, or reports pertaining to its environmental fate and transport. Specifically, information regarding the following is not available in the public domain:

Sorption and desorption behavior in aquatic matrices

Volatilization from water to atmosphere

Environmental persistence and half-life

Bioaccumulation potential in aquatic biota

Due to the complete absence of scientific data for the requested topics, it is not possible to generate the article as outlined. The content for the specified sections (7.3, 7.4, 7.5, and 7.6) does not exist in the current body of scientific literature.

Advanced Analytical Methodologies for Aquaticol Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analytical workflow for Aquaticol, providing the necessary separation from complex sample matrices. mdpi.com The coupling of these separation techniques with mass spectrometry offers unparalleled specificity and sensitivity. wikipedia.orgyoutube.com

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. spectroinlets.comthermofisher.com For the analysis of this compound, particularly if it exhibits limited volatility, a chemical derivatization step is often employed to enhance its amenability to GC analysis.

The methodology involves introducing the derivatized this compound into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. thermofisher.com The separation of this compound from other sample components is achieved based on its unique interactions with the column's stationary phase, resulting in a characteristic retention time. wikipedia.orgthermofisher.com

Following chromatographic separation, the analyte enters the mass spectrometer, where it undergoes ionization, typically through electron ionization (EI). This process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for this compound, enabling its unambiguous identification and quantification. wikipedia.org The specificity of this technique has led to its designation as a "gold standard" in substance identification. wikipedia.org

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis
ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 60 °C (1 min), then 10 °C/min to 300 °C (5 min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-550 m/z
Hypothetical Retention Time 15.2 minutes
Characteristic m/z ions 129, 185, 256 (Illustrative)

This interactive table provides hypothetical parameters for the GC-MS analysis of a derivatized form of this compound.

For the direct analysis of non-volatile or thermally unstable forms of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical approach. nih.govnih.govthermofisher.com This technique synergistically combines the separation capabilities of high-performance liquid chromatography (HPLC) with the exceptional sensitivity and selectivity of tandem mass spectrometry. mdpi.com

In this method, an this compound sample is first separated on an HPLC column. youtube.comyoutube.com The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mdpi.comfrontiersin.org A specific ion corresponding to this compound, known as the precursor ion, is selected and then fragmented. The resulting fragment ions, or product ions, are then detected. youtube.com This highly selective process, known as multiple reaction monitoring (MRM), allows for the accurate quantification of this compound even at trace levels in complex environmental samples. mdpi.comyoutube.com

Table 2: Representative LC-MS/MS Parameters for this compound Analysis
ParameterValue
HPLC Column C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Precursor Ion (m/z) -> Product Ion (m/z)
Hypothetical Transition 314.2 -> 250.1
Detection Limit Low ng/L range

This interactive table presents typical parameters for the LC-MS/MS analysis of this compound.

Beyond mass spectrometry, HPLC can be paired with various specialized detectors for the analysis of this compound. mdpi.com For instance, if this compound possesses a suitable chromophore, a UV-Vis detector can be employed for its detection. researchgate.net In cases where this compound is naturally fluorescent or can be chemically modified with a fluorescent tag, a fluorescence detector (FLD) can provide high sensitivity. nih.gov

Electrochemical detectors (ED) offer another highly sensitive detection strategy for electroactive compounds. nih.govmdpi.com Specifically, coulometric detection can offer enhanced selectivity and sensitivity for certain analytes. mdpi.com While generally more cost-effective, these detectors may not provide the same level of structural confirmation as mass spectrometry.

Table 3: Comparison of Specialized HPLC Detectors for this compound Analysis
DetectorPrincipleSelectivitySensitivity
UV-Vis Absorption of UV-Visible lightModerateModerate
Fluorescence (FLD) Emission of light after excitationHighHigh
Electrochemical (ED) Measurement of current from redox reactionsHighVery High

This interactive table compares the characteristics of different HPLC detectors that could be used for the analysis of this compound.

Future Research Directions and Emerging Paradigms in Aquaticol Studies

Elucidating Undiscovered Biosynthetic Enzymes and Genetic Pathways

A primary objective in Aquaticol research is to map its complete biosynthetic pathway. While the core enzymatic machinery may be predicted, the specific enzymes responsible for unique structural modifications likely represent novel biocatalysts. Identifying the this compound biosynthetic gene cluster (BGC) is the first step. nih.govmdpi.com This is typically accomplished through genome mining of the producing organism, searching for characteristic sequences of enzymes like polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), which are often involved in the synthesis of complex natural products. nih.govmdpi.com

Once the BGC is located, functional characterization of each gene is required to understand its role. This involves heterologous expression, where genes from the this compound pathway are transferred into a more genetically tractable host organism, such as E. coli or Streptomyces. nih.gov This allows researchers to study the function of individual enzymes in isolation and confirm their role in the assembly of the this compound scaffold. nih.gov Elucidating the pathway will not only provide a renewable source for this compound production but also potentially uncover novel enzymatic reactions that could be valuable tools for synthetic biology. rsc.org

Table 1: Hypothetical Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

Gene NamePutative Enzyme ClassProposed Function in this compound Biosynthesis
AquAPolyketide Synthase (PKS)Assembly of the core polyketide backbone.
AquBThioesteraseCyclization and release of the polyketide chain.
AquCP450 MonooxygenaseCatalyzes a key oxidation step, adding a hydroxyl group.
AquDMethyltransferaseAdds a specific methyl group to the scaffold.
AquEHalogenaseIncorporation of a chlorine or bromine atom.
AquFGlycosyltransferaseAttachment of a sugar moiety to the core structure.
AquG/HTransport ProteinsExport of this compound out of the cell.

Combinatorial Biosynthesis and Metabolic Engineering for Analog Production

With a detailed understanding of the this compound biosynthetic pathway, researchers can apply metabolic engineering and combinatorial biosynthesis techniques to generate novel analogs. nih.gov These methods allow for the creation of a library of related compounds with potentially enhanced or new biological activities. nih.gov Metabolic engineering allows for the acceleration and control of evolutionary processes to select for natural product analogs with useful properties. nih.gov

Key strategies include:

Precursor-Directed Biosynthesis: This technique involves feeding the producing organism synthetic analogs of the natural biosynthetic precursors. The organism's enzymes may incorporate these artificial building blocks into the final structure, creating a modified this compound derivative.

Gene Disruption and Mutasynthesis: By inactivating genes responsible for specific tailoring steps (e.g., methylation or hydroxylation), it is possible to produce simplified this compound analogs. nih.gov

Domain Swapping and Module Exchange: For complex pathways involving modular enzymes like PKS and NRPS, individual domains or entire modules can be swapped with those from other biosynthetic pathways. nih.gov This can lead to the creation of hybrid molecules that combine structural features from different natural products. nih.gov

These approaches, often performed in an engineered heterologous host, provide a powerful platform for diversifying the this compound scaffold far beyond what is available from the natural source. semanticscholar.orgresearchgate.net

High-Throughput Screening for Novel this compound-like Structures from Diverse Aquatic Sources

The discovery of this compound in one organism suggests that structurally related compounds may exist in other, unexplored aquatic sources. High-throughput screening (HTS) provides a mechanism to rapidly search for these this compound-like structures in large libraries of marine-derived samples. vliz.benih.gov Traditionally, HTS of crude natural product extracts has been challenging due to the complexity of the mixtures. nih.gov

To overcome this, modern approaches focus on creating high-purity natural product libraries. acs.org This involves a two-dimensional chromatographic strategy to generate fractionated libraries where each well contains only a few compounds. nih.gov These libraries are more suitable for HTS and can be rapidly characterized using mass spectrometry to identify known compounds and prioritize novel ones for further investigation. acs.orgacs.org Screening thousands of fractions from diverse marine organisms, such as sponges, tunicates, and microorganisms, significantly increases the probability of discovering new members of the this compound chemical family. mdpi.comresearchgate.net

Advanced Computational Design and De Novo Synthesis of this compound Derivatives

Computational chemistry offers a powerful, parallel approach to generating novel this compound derivatives. rsc.orgqom.ac.ir Using the structure of natural this compound as a template, de novo design algorithms can construct innovative molecules with predicted activities. nih.gov Molecular modeling techniques, such as molecular docking, can predict how these designed derivatives will interact with specific biological targets, allowing for the rational design of compounds with improved potency or selectivity. nih.govscielo.org.mx

Once designed, these novel structures must be created through chemical synthesis. The total synthesis of complex natural products like this compound and its designed analogs is a significant challenge. mdpi.comscience.govresearchgate.net However, modern synthetic strategies, including the development of convergent and efficient reaction pathways, are making these intricate molecules more accessible. mdpi.com The synergy between computational design and advanced organic synthesis creates a rapid design-make-test cycle, accelerating the development of optimized this compound-based compounds. nih.gov

Table 2: Computationally Designed this compound Derivatives and Predicted Properties

Derivative IDModificationPredicted TargetPredicted Improvement
AQ-D01Addition of a phenyl groupKinase AIncreased binding affinity
AQ-D02Replacement of hydroxyl with amino groupProtease BEnhanced selectivity
AQ-D03Core scaffold modificationIon Channel CAltered mode of action
AQ-D04Removal of sugar moietyEnzyme DImproved cell permeability

Integrated Omics Approaches (Genomics, Metabolomics, Proteomics) in this compound Research

A holistic understanding of this compound can be achieved by integrating multiple "omics" technologies. nih.govmdpi.com This systems biology approach provides a comprehensive view of the molecule, from its genetic blueprint to its functional role within the organism and its environment. canada.ca

Genomics: As discussed, sequencing the genome of the producing organism is fundamental to identifying the this compound BGC. mdpi.com

Transcriptomics: This technique analyzes the expression levels of all genes under different conditions, revealing when the this compound BGC is activated.

Proteomics: Proteomics involves the large-scale study of proteins. nih.gov By analyzing the proteome, researchers can directly detect the presence of the biosynthetic enzymes encoded by the BGC, confirming that the pathway is active. researchgate.net This provides a crucial link between the genetic potential and the actual production of the compound. nih.gov

Metabolomics: This is the study of the complete set of small-molecule metabolites. Metabolomic profiling can identify this compound, its precursors, and its degradation products within an organism, providing a snapshot of the metabolic state and how it relates to this compound production. hubpages.com

Combining these omics datasets allows researchers to build a comprehensive model of this compound biosynthesis and its regulation, offering insights that no single approach could provide alone. researchgate.net

Contribution of this compound Research to Broader Understanding of Aquatic Natural Product Chemistry and Chemical Ecology

The study of this compound extends beyond the compound itself, contributing significantly to the broader fields of aquatic natural product chemistry and chemical ecology. si.edu Natural products, or secondary metabolites, are not produced by chance; they fulfill specific ecological roles for the producing organism. researchgate.net

Investigating this compound's function in its natural environment can reveal its role in processes such as:

Chemical Defense: this compound may protect its producer from predation, fouling by other organisms, or infection by pathogens. si.edunih.gov

Allelopathy: The compound might be used to inhibit the growth of competing organisms.

Communication: It could function as a signaling molecule, for instance, in mate searching. si.edu

By studying these interactions, this compound research provides valuable insights into the complex chemical language that governs marine ecosystems. taylorfrancis.comresearchgate.net Furthermore, the discovery of novel biosynthetic enzymes and unique chemical structures associated with this compound expands the known chemical diversity of the marine environment, offering new scaffolds and biocatalytic tools for future drug discovery and biotechnology efforts. geomar.de

Q & A

Q. What are the standard protocols for synthesizing (+)-aquaticol, and how do reaction conditions influence yield and enantioselectivity?

  • Methodological Answer : The enantioselective synthesis of (+)-aquaticol involves a three-step cascade starting from (+)-cuparene. Key steps include oxidative dearomatization using Cu(CH₃CN)₄PF₆ (2.2 equiv) and (-)-sparteine (2.3 equiv) as a chiral ligand in THF at -78°C under oxygen, achieving 72% yield and single-enantiomer purity . Optimizing stoichiometry, solvent polarity, and temperature is critical for reproducibility. Researchers should document catalyst loading, reaction time, and purification methods (e.g., column chromatography) to ensure consistency.

Q. How can researchers ensure reproducibility in aquaticol synthesis when scaling up from milligram to gram quantities?

  • Methodological Answer : Reproducibility requires meticulous reporting of experimental parameters, including solvent purity, catalyst batch variability, and oxygen exposure levels. For gram-scale synthesis, inert atmosphere control and slow reagent addition rates are essential to mitigate exothermic side reactions. Pre-publication validation via independent replication trials is recommended, as outlined in guidelines for experimental rigor .

Q. What analytical techniques are most effective for confirming this compound’s structural identity and purity in heterogeneous samples?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) and chiral HPLC are standard for structural confirmation. For purity assessment, combine mass spectrometry (HRMS) with differential scanning calorimetry (DSC) to detect trace impurities. New compounds require ≥95% purity via integrated chromatographic peaks, while known compounds should cross-reference spectral data with prior literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound derivatives across studies?

  • Methodological Answer : Discrepancies in ee values often stem from variations in chiral stationary phases (CSPs) or detector calibration in HPLC. To harmonize results, use a reference standard (e.g., commercially available (-)-aquaticol) and adopt IUPAC-recommended protocols for CSP validation. Meta-analyses of raw chromatographic data across labs can identify systemic biases in measurement techniques .

Q. What strategies mitigate side reactions during the oxidative dearomatization step in this compound synthesis?

  • Methodological Answer : Side reactions (e.g., over-oxidation) are minimized by controlling Cu(II) concentration and reaction time. Kinetic studies using in-situ IR spectroscopy can identify optimal quenching points. Alternatively, substituting sparteine with modular chiral ligands (e.g., PyBOX derivatives) may improve selectivity, though this requires DFT modeling to predict transition-state energetics .

Q. How should researchers design experiments to investigate this compound’s bioactivity while controlling for solvent artifacts in in vitro assays?

  • Methodological Answer : Include solvent-only controls (e.g., DMSO/THF at working concentrations) in all bioassays. Use LC-MS to verify this compound stability under assay conditions. For cell-based studies, employ orthogonal readouts (e.g., fluorescence microscopy and RNA-seq) to distinguish genuine bioactivity from solvent-induced stress responses .

Methodological and Ethical Considerations

Q. What ethical frameworks apply when collecting spectral data from shared this compound samples in multi-institutional collaborations?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for shared datasets. Establish data ownership agreements upfront, specifying citation rights and embargo periods. Retain raw NMR/MS files for at least 10 years to enable independent verification, per institutional ethics guidelines .

Q. How can mixed-methods approaches enhance the interpretation of this compound’s environmental persistence in ecotoxicological studies?

  • Methodological Answer : Combine quantitative LC-MS/MS measurements of this compound degradation rates with qualitative stakeholder interviews to contextualize ecological risks. Triangulate lab data with field observations (e.g., sediment sampling) and agent-based modeling to predict bioaccumulation pathways .

Data Reporting and Peer Review

Q. What criteria should reviewers prioritize when evaluating this compound-related manuscripts for publication?

  • Methodological Answer : Reviewers should assess:
  • Reproducibility : Full disclosure of synthetic procedures, including failed attempts.
  • Statistical Rigor : Appropriate use of error bars (SD vs. SEM) in dose-response curves.
  • Ethical Compliance : IRB approval for human-derived cell lines or animal models.
    Follow EQUATOR network checklists (e.g., ARRIVE for in vivo studies) to standardize evaluations .

Q. How can researchers address peer critiques about insufficient characterization data for novel this compound analogs?

  • Methodological Answer : Submit supplementary files with raw spectral data, crystal structures (if available), and chromatograms. For rebuttals, reference IUPAC guidelines on minimal reporting standards for new compounds. If purity is contested, repeat analyses using orthogonal methods (e.g., X-ray diffraction vs. NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.